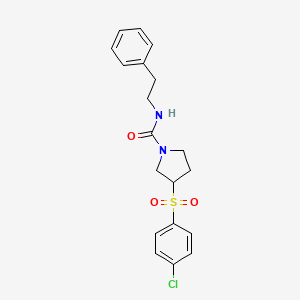
3-((4-chlorophenyl)sulfonyl)-N-phenethylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a sulfonyl derivative, which are often used in the synthesis of various organic compounds due to their reactivity . Sulfonyl compounds are known to exhibit a wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, sulfonyl derivatives are often synthesized through substitution reactions involving sulfonyl chlorides . The synthesis of similar compounds often involves multi-step processes, including the formation of N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques such as UV-Vis, FT-IR, MS, 1H- and 13C-NMR . These techniques can provide information about the types of bonds present in the molecule, the functional groups, and the overall structure of the molecule.Chemical Reactions Analysis
The chemical reactions involving sulfonyl derivatives can be quite diverse. For example, protodeboronation of pinacol boronic esters has been reported . In addition, sulfonyl derivatives can undergo a variety of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations .Physical And Chemical Properties Analysis
The physical and chemical properties of sulfonyl derivatives can be influenced by the presence of the sulfonyl group and other substituents on the molecule . These properties can include thermal stability, reactivity, and solubility .Scientific Research Applications
Antiviral Activity
This compound has garnered attention due to its antiviral properties. In a study by Chen et al., a series of 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamides were synthesized from 4-chlorobenzoic acid. Among these derivatives, compounds 7b and 7i exhibited anti-tobacco mosaic virus (TMV) activity . This finding suggests potential applications in antiviral drug development.
Herbicidal and Agricultural Applications
Sulfonamide derivatives have been explored for herbicidal properties in agriculture . Although direct evidence for this compound’s herbicidal activity is not yet available, its structural similarity to other bioactive sulfonamides warrants further investigation. Researchers could explore its potential as a herbicide or plant growth regulator.
Crystallography and Solid-State Chemistry
The single crystal of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, a related compound, has been studied using X-ray diffraction analysis . Investigating the crystal structure and intermolecular interactions provides insights into its stability, packing, and potential applications in materials science.
Indole Derivatives and Plant Hormones
Indole derivatives, such as indole-3-acetic acid (a plant hormone), play crucial roles in plant growth and development . While not directly related, exploring the potential interactions between 3-(4-CHLOROBENZENESULFONYL)-N-(2-PHENYLETHYL)PYRROLIDINE-1-CARBOXAMIDE and plant systems could yield interesting findings.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2-phenylethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-16-6-8-17(9-7-16)26(24,25)18-11-13-22(14-18)19(23)21-12-10-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQMKNPSGVDYJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

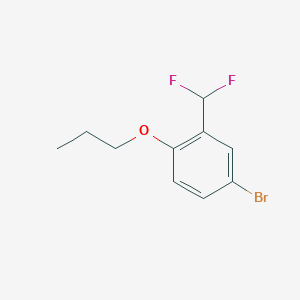
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2702285.png)
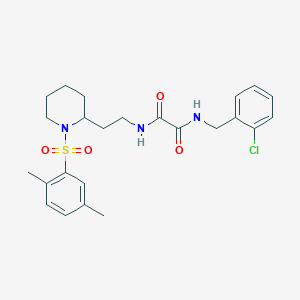
![(Z)-2-(4-chlorophenyl)-3-{4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}-2-propenenitrile](/img/structure/B2702287.png)
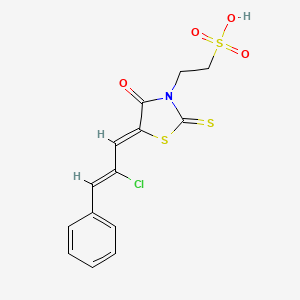
![3-(2-(indolin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2702290.png)

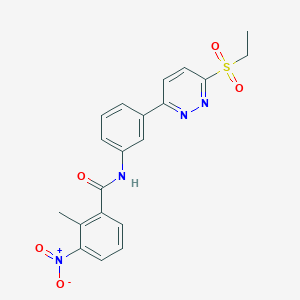
![2-{[3-(3-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)acetamide](/img/structure/B2702298.png)
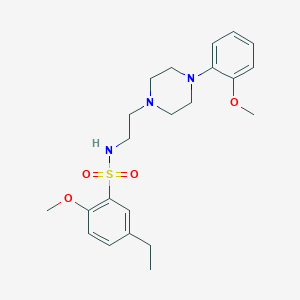
![2-[(Difluoromethyl)sulfanyl]aniline](/img/structure/B2702301.png)
![5-[(4-Fluorosulfonyloxyphenyl)methylamino]-1,2,3,4-tetrahydronaphthalene](/img/structure/B2702303.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2702304.png)
![7-Chloro-8-methylimidazo[1,2-c]pyrimidine](/img/structure/B2702306.png)